molecular formula C24H25FN2O4 B1242502 Butanoic acid, 2,2-diethyl-4-((3-((7-fluoro-2-quinolinyl)methoxy)phenyl)amino)-4-oxo- CAS No. 168082-74-4

Butanoic acid, 2,2-diethyl-4-((3-((7-fluoro-2-quinolinyl)methoxy)phenyl)amino)-4-oxo-

Cat. No.: B1242502
CAS No.: 168082-74-4
M. Wt: 424.5 g/mol
InChI Key: BFNAFTJCDGWFMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

CGP-57698 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

CGP-57698 exerts its effects by antagonizing cysteinyl leukotriene receptor 1. This receptor is involved in the inflammatory response, and by blocking it, CGP-57698 can reduce inflammation and bronchoconstriction. The molecular targets include leukotriene receptors in the respiratory system, and the pathways involved are primarily related to the leukotriene signaling cascade .

Properties

CAS No.

168082-74-4

Molecular Formula

C24H25FN2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2,2-diethyl-4-[3-[(7-fluoroquinolin-2-yl)methoxy]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C24H25FN2O4/c1-3-24(4-2,23(29)30)14-22(28)27-18-6-5-7-20(13-18)31-15-19-11-9-16-8-10-17(25)12-21(16)26-19/h5-13H,3-4,14-15H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

BFNAFTJCDGWFMQ-UHFFFAOYSA-N

SMILES

CCC(CC)(CC(=O)NC1=CC(=CC=C1)OCC2=NC3=C(C=CC(=C3)F)C=C2)C(=O)O

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC(=CC=C1)OCC2=NC3=C(C=CC(=C3)F)C=C2)C(=O)O

Synonyms

4-(3-(7-fluoro-2-quinolinyl-methoxy)phenyl-amino)-2,2-diethyl-4-oxo-butanoic acid
CGP 57698
CGP-57698

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(7-fluoro-2-quinolinylmethoxy)aniline: 1.99 g of sodium carbonate are added to a solution of 1.36 g of 3-aminophenol in 150 ml of acetone and the batch is stirred for 15 min. at 20°. 3.0 g of 2-bromomethyl-7-fluoroquinoline, 4.07 g of caesium carbonate and 0.1 g of potassium iodide are added to the mixture which is boiled under reflux for 3 hours. The reaction mixture is filtered, the precipitate is washed with acetone and the filtrate is concentrated by evaporation. The residue is taken up in methylene chloride, washed with water, dried over sodium sulfate and concentrated by evaporation. The resulting orange oil is chromatographed on 200 g of silica gel using hexane/ethyl acetate 3:1. The title compound is obtained in the form of a yellow solid of m.p. 88°-89°.
Name
3-(7-fluoro-2-quinolinylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
4.07 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound is prepared analogously to the compound described in Example 20 from 2,2-diethylsuccinic acid anhydride and 3-(7-fluoro-2-quinolinylmethoxy)aniline; colourless crystals of m.p. 166°-167°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(7-fluoro-2-quinolinylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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